

Technical Guide: Solubility of Ritonavir-d8 in Organic Solvents

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Compound of Interest

Compound Name: Ritonavir-d8

Cat. No.: B12373750

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of **Ritonavir-d8** in various organic solvents. Given that the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, this guide utilizes solubility data for Ritonavir as a direct and reliable proxy. The information herein is intended to support formulation development, analytical method design, and other research applications.

Quantitative Solubility Data

The solubility of a drug candidate is a critical parameter influencing its formulation, delivery, and bioavailability.[1] Ritonavir is characterized as a compound with low aqueous solubility.[2] Its solubility in organic solvents, however, is significantly higher, making these solvents suitable for creating stock solutions and for various manufacturing processes. The data collected from multiple sources is summarized below.

It is important to note that reported solubility values can vary between suppliers and batches, likely due to slight variations in the crystalline form of the compound and the experimental conditions used.[3] For instance, two polymorphic forms of Ritonavir (Form I and Form II) are known to exist, with Form II being the more stable and less soluble form.[4]

Solvent	Solubility (at 25°C unless specified)	Source
Dimethyl Sulfoxide (DMSO)	~15 mg/mL	Cayman Chemical[5]
Dimethyl Sulfoxide (DMSO)	100 mg/mL (138.7 mM)	Selleck Chemicals[3]
Dimethylformamide (DMF)	~15 mg/mL	Cayman Chemical[5]
Ethanol	~5 mg/mL	Cayman Chemical[5]
Ethanol	100 mg/mL (138.7 mM)	Selleck Chemicals[3]
Ethanol	Freely Soluble	Walsh Medical Media[6]
Methanol	Freely Soluble	Walsh Medical Media[6]
Isopropanol	Soluble	Walsh Medical Media[6]
Acetone	Solubility > Ethyl Acetate	ACS Publications[7]
Ethyl Acetate	Solubility > Acetonitrile	ACS Publications[7]
Acetonitrile	Solubility > Toluene	ACS Publications[7]
Toluene	Lowest solubility among tested solvents	ACS Publications[7]

Note: The terms "Freely Soluble" and "Soluble" are qualitative descriptors from the cited source.

Experimental Protocols for Solubility Determination

Two primary types of solubility are measured during drug development: kinetic and thermodynamic solubility.[1][8]

- **Kinetic Solubility:** Measures the concentration of a compound at the moment it starts to precipitate from a solution that was prepared by adding a small amount of a concentrated organic stock (usually DMSO) to an aqueous buffer. This method is high-throughput and common in early drug discovery.[1]

- **Thermodynamic Solubility:** Represents the true equilibrium solubility of a compound in a specific solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a period until the concentration in the solution becomes constant.[8]
This is the more accurate and relevant measure for formulation development.

Protocol: Equilibrium (Thermodynamic) Solubility Determination

This protocol is a standard method for accurately determining the thermodynamic solubility of a compound like **Ritonavir-d8** in a chosen organic solvent.

Materials:

- **Ritonavir-d8** (crystalline solid)
- Solvent of choice (e.g., Ethanol, DMSO, Acetonitrile)
- Vials with screw caps
- Shaker or agitator with temperature control (e.g., orbital shaker in an incubator)
- Syringe filters (e.g., 0.45 μm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system for concentration analysis

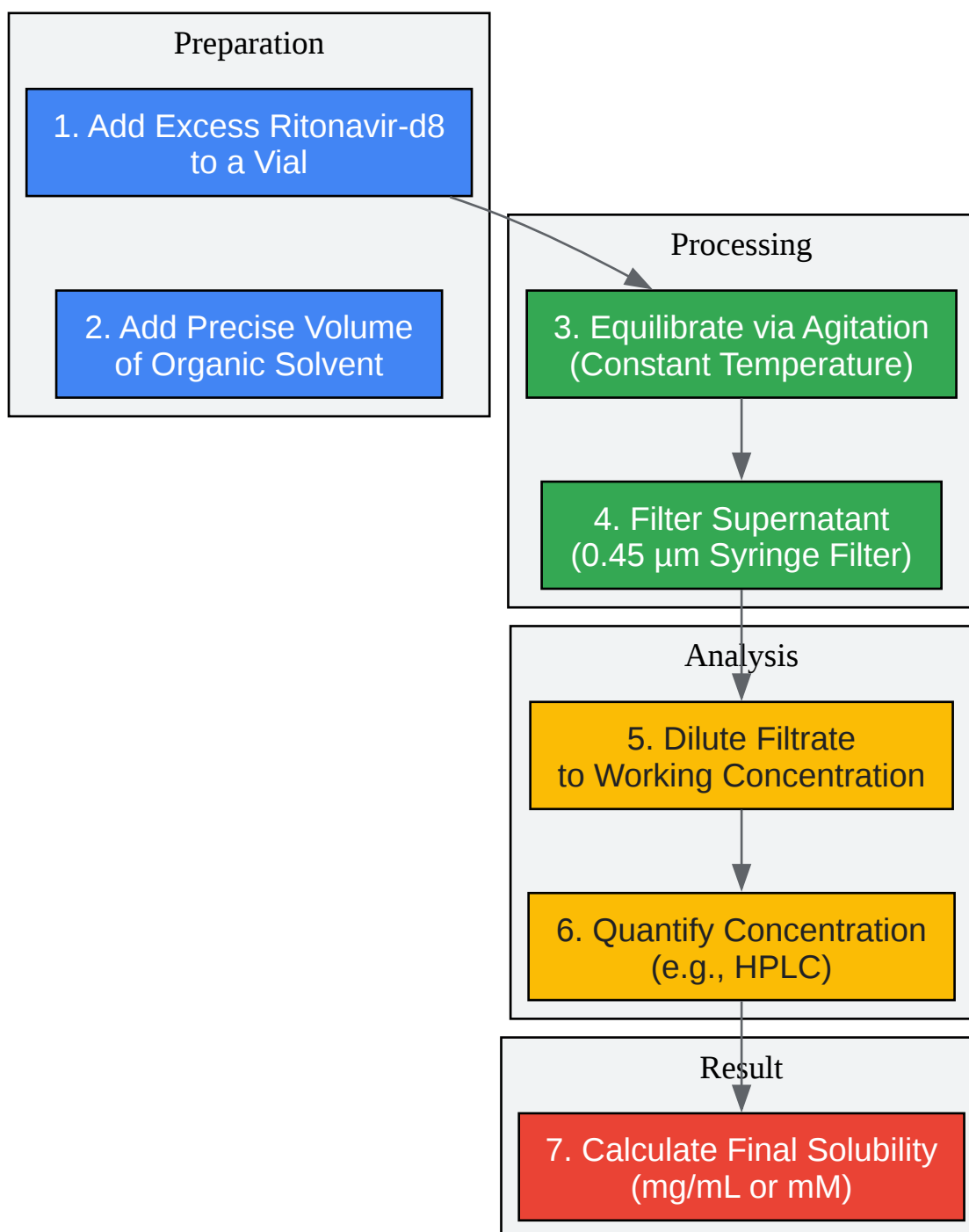
Procedure:

- **Preparation:** Add an excess amount of solid **Ritonavir-d8** to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
- **Solvent Addition:** Add a precise volume (e.g., 5 mL) of the selected organic solvent to the vial.
- **Equilibration:** Seal the vial and place it on a shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A duration of 2 to 24 hours is typical; for Ritonavir, agitation for 2 hours has been used in specific studies.[9]

- **Phase Separation:** After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.
- **Filtration:** Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 μm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.
- **Dilution:** Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
- **Quantification:** Analyze the concentration of **Ritonavir-d8** in the diluted sample using a validated HPLC method.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol described above.



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Caption: Workflow for Thermodynamic Solubility Determination.

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